Myrciacitrin I is predominantly extracted from the leaves and fruits of Myrciaria dubia, which are rich in vitamin C and other bioactive compounds. This plant is native to the Amazon rainforest and has been traditionally used for its medicinal properties.
Myrciacitrin I belongs to the subclass of flavonoids known as flavonols. It is structurally related to other flavonoids like myricetin and quercetin, which are well-studied for their health benefits.
The synthesis of Myrciacitrin I can be approached through several methods, including extraction from natural sources and synthetic pathways. The extraction involves using solvents like ethanol or methanol to isolate the compound from plant material.
The synthesis can also utilize various chemical reactions typical for flavonoids, such as:
Recent studies have explored synthesizing derivatives of Myricetin that may include modifications leading to compounds similar to Myrciacitrin I .
Myrciacitrin I has a complex molecular structure characterized by multiple hydroxyl groups attached to a flavonoid backbone. The specific arrangement of these groups influences its biological activity.
The molecular formula of Myrciacitrin I is typically represented as C_15H_10O_7, indicating it contains 15 carbon atoms, 10 hydrogen atoms, and 7 oxygen atoms. The compound's structural elucidation can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
Myrciacitrin I can undergo various chemical reactions typical for flavonoids, including:
The reactivity of Myrciacitrin I is influenced by its hydroxyl groups, making it susceptible to electrophilic attack and enabling it to participate in further chemical transformations .
The mechanism of action for Myrciacitrin I primarily involves its role as an antioxidant. It scavenges free radicals, thereby protecting cellular components from oxidative damage. Additionally, it may modulate signaling pathways related to inflammation and apoptosis.
Studies indicate that flavonoids like Myrciacitrin I exert their effects by interacting with various cellular targets, including enzymes involved in inflammatory responses and pathways regulating cell survival .
Myrciacitrin I is typically a yellowish powder with a characteristic odor. It is soluble in polar solvents like water and ethanol but less soluble in non-polar solvents.
Relevant analyses include high-performance liquid chromatography (HPLC) methods for quantification and purity assessment .
Myrciacitrin I has garnered attention for its potential applications in:
Research continues into optimizing extraction methods and exploring the full range of biological activities associated with Myrciacitrin I .
Myrciacitrin I (PubChem CID: 183137) is a glycosylated flavonoid derivative with the molecular formula C₂₃H₂₆O₁₁. Its structure features a myricetin aglycone core (3,5,7,3′,4′,5′-hexahydroxyflavone) conjugated to a rhamnose sugar moiety via an O-glycosidic bond at the 3-position. This conjugation enhances its solubility compared to the parent aglycone. Key spectroscopic identifiers include:
Table 1: Structural Data for Myrciacitrin I
Property | Value/Descriptor |
---|---|
Molecular formula | C₂₃H₂₆O₁₁ |
Molecular weight | 478.45 g/mol |
Aglycone | Myricetin |
Glycosidic moiety | α-L-Rhamnose |
Glycosylation position | C-3 of flavonoid skeleton |
Diagnostic NMR signals | δ 5.3 (H-1'' rhamnose), δ 12.9 (5-OH) |
Myrciacitrin I occurs predominantly within the tribe Myrteae (Myrtaceae), with the highest concentrations documented in the Neotropical genus Myrcia. This genus, comprising ~770 species, is a major source of myrciacitrin I, particularly in species native to Brazilian Atlantic Forests and Cerrado ecosystems [3]. While sporadic occurrences are noted in:
Table 2: Documented Plant Sources of Myrciacitrin I
Plant Source | Family | Geographic Distribution |
---|---|---|
Myrcia spp. (e.g., M. splendens, M. guianensis) | Myrtaceae | Neotropics (Brazil, Colombia) |
Eugenia spp. | Myrtaceae | Pantropical |
Psidium guajava (guava) | Myrtaceae | Neotropics (cultivated worldwide) |
Chrysobalanus icaco (cocoplum) | Chrysobalanaceae | Tropical Americas, Africa |
The discovery of myrciacitrin I is intertwined with early 20th-century investigations into Myrtaceae phenolics. Following Perkin’s 1911 isolation of myricetin from Myrica nagi [2] [7], researchers in the 1930s–1950s identified glycosylated derivatives in Myrtaceae bark and leaf extracts using paper chromatography and fractional crystallization. Initial reports described myrciacitrin I as "myricetin-3-O-rhamnoside" before precise structural differentiation from similar compounds like myricitrin (myricetin-3-O-α-L-rhamnoside). Early pharmacological screening (1960s–1980s) focused on its:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1